DABCO(R)-CuCl complex, 97%
Description
Significance of Copper Catalysis in Modern Organic Synthesis
Copper catalysis is a cornerstone of modern organic synthesis, prized for its low cost, high abundance, and low toxicity compared to other transition metals like palladium. sciencepg.comrsc.org Copper's versatility is demonstrated in a wide array of reactions, including cross-coupling reactions (like the Ullmann and Sonogashira reactions), click chemistry, C-H functionalization, and the synthesis of complex heterocyclic compounds. sciencepg.comnumberanalytics.comnih.gov The ability of copper to exist in multiple oxidation states and its tolerance to various functional groups make it an invaluable tool for constructing complex molecular architectures. rsc.orgnumberanalytics.com This has led to its extensive use in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com
General Role of Diamine Ligands in Transition Metal Coordination Chemistry
Diamine ligands, which contain two nitrogen atoms that can coordinate to a metal center, play a crucial role in transition metal coordination chemistry. libretexts.org These bidentate ligands can form stable chelate rings with metal ions, influencing the geometry, stability, and reactivity of the resulting complex. libretexts.org In catalysis, diamine ligands can modulate the electronic and steric properties of the metal center, thereby controlling the selectivity and efficiency of chemical reactions. acs.org The structural features of diamine ligands, such as the nature of the aliphatic or aromatic backbone, significantly impact the properties and biological activity of the metal complexes they form. nih.govresearchgate.net
DABCO, a bicyclic amine, is a particularly effective ligand due to its structurally constrained framework and the high accessibility of its nitrogen lone pairs, which enhances its nucleophilicity. This unique structure contributes to its ability to form active and stable complexes with transition metals like copper.
Historical Development and Evolution of Copper-DABCO Complex Chemistry
The systematic study of coordination compounds dates back to the 18th and 19th centuries, laying the groundwork for understanding metal-ligand interactions. The exploration of copper complexes in catalysis gained significant momentum with the pioneering work of Ullmann and Goldberg on copper-mediated C-N, C-O, and C-C bond formation reactions over a century ago. acs.org
The specific exploration of copper-DABCO complexes is a more recent development, driven by the recognition of DABCO's unique properties as a ligand. Early research focused on the fundamental coordination behavior of DABCO with copper in various oxidation states. A significant advancement in this area was the development of the DABCO-CuCl complex in combination with TEMPO for the aerobic oxidation of alcohols. rsc.org This system demonstrated high efficiency and selectivity under mild conditions. rsc.org Further research has expanded the application of DABCO-copper complexes to a variety of other organic transformations, including multicomponent reactions for the synthesis of heterocycles. rsc.orgiau.irechemcom.com
Academic Research Landscape and Scope of DABCO-CuCl Complex Studies
The academic research landscape surrounding the DABCO-CuCl complex is vibrant and expanding. A significant portion of the research focuses on its application as a catalyst in a variety of organic reactions.
Key Research Areas:
Aerobic Oxidation of Alcohols: The DABCO-CuCl complex, often in conjunction with a nitroxide radical like TEMPO, is a highly effective catalyst for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. rsc.org This method is valued for its mild reaction conditions and high chemoselectivity. rsc.org
Multicomponent Reactions: The complex has proven to be an efficient catalyst for one-pot multicomponent reactions, which are atom-economical and environmentally friendly processes for synthesizing complex molecules. iau.irechemcom.com For instance, it has been successfully used in the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyrans, which are classes of compounds with potential biological activities. iau.irechemcom.comsamipubco.com
Synthesis of Heterocycles: The DABCO-CuCl complex has been employed in the synthesis of various heterocyclic compounds, such as quinazolines and benzoxazines, through aerobic oxidative processes. It also promotes the [3+2] cycloaddition of alkynes with in situ generated nitrile oxides to form isoxazoles. rsc.org
Structural and Mechanistic Studies: Research has also been directed towards understanding the structure and catalytic mechanism of the DABCO-CuCl complex. Single-crystal X-ray analysis has revealed a linear polymeric structure for the complex, which is influenced by intermolecular hydrogen bonding. rsc.org Spectroscopic techniques such as UV-Vis, IR, and NMR are used to characterize the complex and confirm the coordination of DABCO to the copper center.
Interactive Data Table: Applications of DABCO-CuCl Complex in Organic Synthesis
| Reaction Type | Substrates | Product | Key Features | Reference(s) |
| Aerobic Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Mild conditions, high chemoselectivity | , rsc.org |
| Multicomponent Reaction | Aldehydes, malononitrile, naphthols/dimedone | 2-amino-4H-chromenes/2-amino-4H-pyrans | One-pot synthesis, high yields, environmentally friendly | iau.ir, echemcom.com |
| Heterocycle Synthesis | Alkynes, ethyl diazoacetate, tert-butyl nitrite | Isoxazoles | Regioselective [3+2] cycloaddition | rsc.org |
| Heterocycle Synthesis | 2-aminobenzyl alcohols, primary alcohols | 2-substituted quinazolines/4H-3,1-benzoxazines | Aerobic oxidative synthesis |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorocopper;1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH.Cu/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBKEDMTQJFEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClCuN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746326 | |
| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57953-31-8 | |
| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57953-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Structural Elucidation of Dabco Cucl Complexes
Advanced Synthetic Routes for Complex Formation
The formation of DABCO-CuCl complexes can be achieved through several distinct synthetic pathways, ranging from direct combination of the constituent components to more complex metal-mediated ligand transformations.
The most straightforward method for preparing DABCO-CuCl complexes involves the direct reaction between a copper(I) salt and the DABCO ligand. A typical procedure consists of adding DABCO to a solution or slurry of copper(I) chloride in an appropriate solvent, such as acetonitrile (B52724) or dichloromethane (B109758). researchgate.netcmu.edu The reaction is generally conducted at room temperature or with gentle heating (25–50 °C). Depending on the solvent and concentration, the resulting complex may precipitate directly from the reaction mixture. Isolation is typically achieved by filtration, followed by washing and drying. cmu.edu Recrystallization from a suitable solvent can yield the pure complex with a purity of approximately 97%.
This direct coordination method has been used to synthesize a variety of complexes, with the stoichiometry often being [(CuX)₂B], where X is a halide and B is the bridging DABCO ligand. cmu.edu For example, the complex [(CuCl)₂(DABCO)] has been prepared using this approach. cmu.edu In some applications, the active DABCO-CuCl complex is not isolated but generated in situ for immediate use as a catalyst in organic transformations. nih.govorganic-chemistry.org
A more complex synthetic route involves the quaternization of the DABCO ligand, a reaction mediated by the presence of copper(I) chloride. researchgate.net This process occurs when DABCO is reacted with CuCl in a dihalomethane solvent, such as dichloromethane. researchgate.netchalmers.seresearchgate.net Instead of a simple coordination adduct, the reaction yields a dichloromethylated DABCO ligand that is isolated as part of a dinuclear copper(I) complex. chalmers.seresearchgate.net
The product has been identified through single-crystal X-ray diffraction as bis{(1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane)-μ-chloro-chlorocopper(I)}, with the formula [Cu₂(μ-Cl)₂Cl₂(N(C₂H₄)₃NCH₂Cl)₂]. researchgate.netresearchgate.net This reaction highlights the role of the copper(I) center in facilitating the transformation of the ligand under relatively mild conditions, a process that would otherwise require high pressure. researchgate.net The synthesis involves creating a slurry of CuCl in dichloromethane and adding a solution of DABCO, from which pale-yellow, needle-shaped crystals of the complex form over several days at elevated temperatures (e.g., 60 °C). researchgate.net
The stoichiometry and final structure of the product are highly sensitive to the specific reaction conditions, including the solvent system, the initial copper source (e.g., Cu(0), Cu(I), or Cu(II)), and the presence of additives like water or acid. jlu.edu.cnresearchgate.nettandfonline.com
For instance, dissolving elemental copper in a carbon tetrachloride–dimethyl sulfoxide (B87167) (CCl₄–DMSO) mixture in the presence of DABCO leads to the oxidative formation of a Cu(I) salt, [dabcoH₂][CuCl₃], which contains a doubly protonated DABCO cation. researchgate.nettandfonline.com If a small amount of water is added to this reaction mixture, a different product is formed: a Cu(II) complex with the formula [dabcoH₂]₃Cl₄CuCl₄(DMSO). researchgate.nettandfonline.com Furthermore, a comproportionation reaction between CuCl₂·2H₂O and copper powder with DABCO in DMSO results in the formation of a two-dimensional coordination polymer, Cu₃Cl₃(dabco)(DMSO), which features unique Cu₆Cl₆ cores. researchgate.nettandfonline.com The use of copper(II) chloride and hydrochloric acid leads to yet another distinct structure, [H₂(DABCO)CuCl₄]·H₂O. jlu.edu.cn
These examples demonstrate that minor variations in the synthetic protocol can direct the self-assembly process toward completely different, and often novel, structural motifs.
Table 1: Influence of Reaction Conditions on Product Formation
| Copper Source | Ligand/Additives | Solvent | Final Product Formula | Reference |
|---|---|---|---|---|
| CuCl | DABCO | CH₂Cl₂ | [(CuCl)₂(DABCO)] | cmu.edu |
| CuCl | DABCO | CH₂Cl₂ | [Cu₂(μ-Cl)₂Cl₂(N(C₂H₄)₃NCH₂Cl)₂] | researchgate.netresearchgate.net |
| Cu(0) | DABCO | CCl₄/DMSO | [dabcoH₂][CuCl₃] | researchgate.nettandfonline.com |
| Cu(0) | DABCO / H₂O | CCl₄/DMSO | [dabcoH₂]₃Cl₄CuCl₄(DMSO) | researchgate.nettandfonline.com |
| CuCl₂·2H₂O + Cu(0) | DABCO | DMSO | Cu₃Cl₃(dabco)(DMSO) | researchgate.nettandfonline.com |
| CuCl₂·2H₂O | DABCO / HCl | Aqueous | [H₂(DABCO)CuCl₄]·H₂O | jlu.edu.cn |
Structural Characterization and Spectroscopic Probes
The definitive structures of these varied complexes are determined using techniques such as single-crystal X-ray diffraction, while spectroscopic methods like Electron Paramagnetic Resonance (EPR) provide crucial information about the oxidation state and electronic environment of the copper centers.
Single-crystal X-ray diffraction is the most powerful tool for unambiguously determining the solid-state structure of these coordination compounds. Studies have revealed a remarkable diversity of structures, from discrete molecules to extended coordination polymers.
The complex formed via ligand quaternization, [Cu₂(μ-Cl)₂Cl₂(N(C₂H₄)₃NCH₂Cl)₂], exists as a discrete dimer where two copper(I) centers are bridged by two chloride ions. researchgate.netresearchgate.net Each copper atom exhibits a distorted tetrahedral coordination geometry, bonded to one terminal chloride, two bridging chlorides, and one nitrogen atom from the quaternized DABCO ligand. researchgate.net The terminal Cu-Cl bond length is notably shorter (2.284 Å) than the bridging Cu-Cl bond lengths (2.398 Å and 2.423 Å). researchgate.net
Other derivatives showcase different structural motifs. The compound (dabcoH₂)₂Cl₃[CuCl₃(H₂O)₂]·H₂O features a mononuclear anion, [CuCl₃(H₂O)₂]⁻, where the Cu(II) center has a slightly distorted trigonal bipyramidal geometry with three chloride ions in the equatorial plane and two water molecules in the axial positions. nih.gov The complex [H₂(DABCO)CuCl₄]·H₂O crystallizes in the monoclinic space group P2₁/c and forms a two-dimensional network through extensive hydrogen bonding. jlu.edu.cn The most complex structures include the 2-D layers found in Cu₃Cl₃(dabco)(DMSO), which are built from unprecedented Cu₆Cl₆ cores interconnected by DABCO linkers. researchgate.nettandfonline.com
Table 2: Crystallographic Data for Selected DABCO-CuCl Complexes and Derivatives
| Compound Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Cu₂(μ-Cl)₂Cl₂(N(C₂H₄)₃NCH₂Cl)₂] | Not Specified | Not Specified | Dinuclear complex with two bridging chlorides; distorted tetrahedral Cu(I) centers. | researchgate.netresearchgate.net |
| [dabcoH₂][CuCl₃] | Not Specified | Not Specified | Composed of discrete dabcoH₂²⁺ cations and CuCl₃²⁻ anions. | researchgate.nettandfonline.com |
| (dabcoH₂)₂Cl₃[CuCl₃(H₂O)₂]·H₂O | Orthorhombic | Pnma | Mononuclear [CuCl₃(H₂O)₂]⁻ anion with distorted trigonal bipyramidal Cu(II) geometry. | nih.gov |
| [H₂(DABCO)CuCl₄]·H₂O | Monoclinic | P2₁/c | 2D network formed by N—H···O and O—H···Cl hydrogen bonds. | jlu.edu.cn |
| Cu₃Cl₃(dabco)(DMSO) | Not Specified | Not Specified | 2D layers built from Cu₆Cl₆ cores linked by DABCO. | researchgate.nettandfonline.com |
Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for probing paramagnetic species, making it particularly useful for characterizing the Cu(II) (d⁹ configuration) derivatives of DABCO-CuCl complexes. The target compound, being a copper(I) (d¹⁰ configuration) complex, is diamagnetic and therefore EPR-silent. However, EPR studies on related Cu(II) complexes provide invaluable insight into the oxidation state and coordination geometry of the copper center.
The EPR spectrum of a Cu(II) complex is described by its g-tensor values. researchgate.netacs.org The relationship between the parallel (g∥) and perpendicular (g⊥) components of the g-tensor can elucidate the ground electronic state and the geometry of the complex. For instance, complexes with an elongated octahedral or square pyramidal geometry typically have a d(x²-y²) ground state and exhibit a spectrum where g∥ > g⊥ > 2.0. researchgate.netacs.org Conversely, complexes with a compressed octahedral or trigonal bipyramidal geometry possess a d(z²) ground state, resulting in a spectrum where g⊥ > g∥ ≈ 2.0. researchgate.net
A pertinent example is the EPR study of the (dabcoH₂)₂Cl₃[CuCl₃(H₂O)₂]·H₂O complex, which contains a five-coordinate Cu(II) center. nih.gov The EPR spectra for this compound are consistent with a small distortion from a perfect trigonal bipyramidal geometry, showing g-values of g₁ ≈ g₂ > g₃ ≈ 2.0. nih.gov This pattern aligns with the expected signature for a d(z²) ground state, confirming the geometry suggested by X-ray diffraction. Thus, while not applicable to the Cu(I) complex itself, EPR spectroscopy is a crucial tool for characterizing oxidized derivatives and confirming the electronic structure of the copper ion.
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| DABCO | 1,4-diazabicyclo[2.2.2]octane |
| CuCl | Copper(I) chloride |
| DABCO-CuCl complex, 97% | [(CuCl)₂(DABCO)] (representative structure) |
| - | bis{(1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane)-μ-chloro-chlorocopper(I)} |
| - | [dabcoH₂][CuCl₃] |
| - | [dabcoH₂]₃Cl₄CuCl₄(DMSO) |
| - | Cu₃Cl₃(dabco)(DMSO) |
| - | [H₂(DABCO)CuCl₄]·H₂O |
| - | (dabcoH₂)₂Cl₃[CuCl₃(H₂O)₂]·H₂O |
| DMSO | Dimethyl sulfoxide |
| CCl₄ | Carbon tetrachloride |
| CuCl₂·2H₂O | Copper(II) chloride dihydrate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for analyzing the ligand environment in DABCO-CuCl complexes. ontosight.ai Both solution-state and solid-state NMR methods provide detailed insights into the coordination of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ligand to the copper center.
In solution-state ¹H NMR spectroscopy, the chemical shifts of the protons on the DABCO ligand are highly sensitive to its coordination state. Upon complexation with a copper center, the electron density around the DABCO protons changes, leading to noticeable shifts in their resonance frequencies. For instance, studies on the interaction of DABCO with copper-containing supramolecular structures have shown significant changes in the signals for all phenanthroline protons upon binding, confirming the interaction between the ligand and the copper(I) ions. researchgate.net The formation of sandwich-type complexes, where DABCO is encapsulated, can lead to pronounced upfield shifts of the DABCO proton signals due to shielding effects from aromatic moieties in the host structure. researchgate.net
While Cu(I) is often considered "spectroscopically silent" in techniques like EPR, copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar nuclei (I = 3/2). rsc.org Solid-state NMR (ssNMR) of these copper isotopes is a powerful probe of the local metal environment in copper(I) complexes, including those with DABCO. rsc.org This technique is particularly sensitive to the coordination geometry, the number of coordinating atoms, and the nature of the bonds. For example, in copper(I) iodide-based metal-organic frameworks (MOFs) containing DABCO linkers, each inequivalent Cu(I) site resides in a distorted tetrahedral environment, coordinated to three iodine atoms and one nitrogen atom from the DABCO ligand. rsc.org The resulting ⁶³/⁶⁵Cu NMR spectra are broad but feature distinct patterns that, through simulation, can resolve overlapping signals from different copper sites. rsc.org The quadrupolar coupling constant (Cq), a parameter derived from these spectra, is highly dependent on the local geometry, ranging from 18.8 to 74.8 MHz for various Cu(I) coordination environments. rsc.org
Table 1: Representative ¹H NMR Data for DABCO Ligand Environment This table is illustrative and compiles typical observations from NMR studies of DABCO complexes.
| State of DABCO | Typical ¹H NMR Chemical Shift (δ, ppm) | Observations |
|---|---|---|
| Free DABCO in CDCl₃ | ~2.6-2.8 | Single sharp peak for the 12 equivalent protons. |
| Coordinated DABCO | Shifted from free ligand value | Shift direction (upfield/downfield) depends on the overall electronic environment and structure of the complex. researchgate.net |
| DABCO in a Sandwich Complex | -4.0 to -5.3 | Significant upfield shift due to strong shielding (anisotropic) effects from the host molecule. researchgate.net |
| Protonated DABCO (DABCOH₂²⁺) | Varies | Signals are shifted downfield due to the positive charge. |
Vibrational Spectroscopy (IR, Raman) for Coordination Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for analyzing the coordination bonds in DABCO-CuCl complexes. hopto.org These complementary methods probe the vibrational modes of the molecule, and changes in these modes upon complexation provide direct evidence of coordination and information about bond strength. hopto.org
When DABCO coordinates to a copper ion, the symmetry of the ligand can be altered, and the force constants of its internal bonds change. This is reflected in the IR and Raman spectra. The vibrations of the DABCO cage structure, particularly the C-N and C-C stretching modes, are affected by the formation of the Cu-N coordination bond. In studies of various DABCO-copper complexes, the peaks in the Raman spectra that originate from the DABCO ligand are observed to be very similar to those of pure DABCO, indicating that the rigid cage structure is largely maintained upon coordination. tandfonline.comresearchgate.net
However, subtle shifts and changes in intensity can be observed. FT-IR analysis of a related complex, DABCO₂CuCl₄, revealed that a number of absorption bands present in the free ligand were either reduced in intensity or absent in the complex. nih.gov This phenomenon is attributed to the presence of the copper metal and the resulting steric and electronic constraints imposed on the vibrations of the DABCO rings. nih.gov
The most direct spectroscopic evidence for coordination comes from the appearance of new vibrational modes at lower frequencies (typically below 400 cm⁻¹), which correspond to the Cu-N stretching vibration. The frequency of this mode is indicative of the strength of the coordination bond. Furthermore, the vibrational modes of the counter-ions or other ligands can also provide structural information.
Table 2: Key Vibrational Frequencies (cm⁻¹) for DABCO and its Complexes This table presents generalized data from spectroscopic studies.
| Vibrational Mode | Free DABCO | DABCO-CuCl Complex | Interpretation |
|---|---|---|---|
| C-H Stretch | ~2870, 2940 | Minor shifts | The C-H bonds are less affected by coordination. |
| CH₂ Scissoring/Twisting | ~1450, ~1310 | Shifts and/or splitting | Changes indicate a change in the ligand's local symmetry. |
| C-N Stretch | ~1050 | Shifted to lower or higher frequency | The direction of the shift depends on the interplay of electronic effects. |
| C-C Stretch / Cage Deformation | ~760 | Shifted | Indicates stress on the bicyclic cage upon coordination. researchgate.net |
| Cu-N Stretch | N/A | ~200-400 | The appearance of this band is direct evidence of the coordination bond. |
| Cu-Cl Stretch | N/A | ~150-300 | Provides information on the copper-chloride bonding environment. |
Computational Chemistry in Structural Prediction and Validation
Computational chemistry has become an indispensable tool for predicting and validating the structures of DABCO-CuCl complexes. Quantum mechanical methods, such as Density Functional Theory (DFT) and semi-empirical methods, allow for the theoretical modeling of molecular structures, energies, and spectroscopic properties, which can then be compared with experimental data. hopto.org
DFT calculations are frequently used in conjunction with solid-state NMR to provide a deeper understanding of the local environment of the copper nucleus. rsc.org By calculating NMR parameters like the electric field gradient tensor for a proposed structure, researchers can simulate the expected ⁶³/⁶⁵Cu NMR spectrum. The agreement between the calculated and experimental spectra serves as a powerful validation of the proposed coordination geometry. rsc.org Similarly, computational methods can predict vibrational frequencies and intensities for IR and Raman spectra. Comparing these theoretical spectra with experimental ones aids in the assignment of complex vibrational modes, particularly those that are not easily assigned through empirical observation alone. hopto.org
Semi-empirical methods, such as PM6, can be employed to rapidly confirm the molecular formulas and geometries of complexes. mdpi.com These methods are computationally less demanding than DFT and are useful for screening potential structures or for large systems. mdpi.com Furthermore, computational studies are instrumental in elucidating reaction mechanisms. For reactions catalyzed by DABCO-related systems, DFT has been used to map out the potential energy surface, identify transition states, and understand the role of the catalyst in lowering activation barriers. acs.org
Table 3: Application of Computational Methods to DABCO-CuCl Complexes
| Computational Method | Property Predicted/Validated | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, bond lengths, and angles | Provides a detailed 3D structure of the complex. rsc.org |
| NMR parameters (e.g., Cq) | Validates experimental solid-state NMR data and aids in structural elucidation. rsc.org | |
| IR/Raman frequencies and intensities | Assists in the assignment of vibrational bands and confirms coordination. hopto.org | |
| Reaction pathways and transition states | Elucidates the catalytic mechanism in reactions involving the complex. acs.org | |
| Hartree-Fock (HF) | Molecular geometries and vibrational frequencies | A foundational ab initio method for structural and spectroscopic prediction. hopto.org |
| Semi-empirical Methods (e.g., PM6) | Molecular formulas and geometries | Offers a faster, albeit less accurate, confirmation of the complex's structure. mdpi.com |
Solid-State and Solution-Phase Structural Dynamics Investigations
The structural dynamics of DABCO-CuCl complexes, both in the solid state and in solution, are crucial for understanding their physical properties and reactivity. These dynamics can involve motions of the entire complex, internal rotations of the DABCO ligand, and phase transitions in the solid state.
Variable-temperature X-ray diffraction and solid-state NMR are powerful techniques for studying solid-state dynamics. These methods have been used to investigate order-disorder phase transitions in materials containing the DABCO cation. ebi.ac.uk In some supramolecular salts, the DABCO moiety can undergo reorientational motion within the crystal lattice, and this motion can be "frozen out" at a specific phase transition temperature. ebi.ac.uk The activation barrier for the rotation of DABCO can be remarkably low, allowing it to function as a molecular rotor, with rotational frequencies potentially reaching the terahertz range at room temperature. ebi.ac.uk
In solution, the dynamics are different. NMR spectroscopy can reveal dynamic processes such as the fast rotation of a DABCO guest molecule within a host cavity on the NMR timescale. researchgate.net The stability of the complex in solution is also a key consideration; DABCO-CuCl complexes are generally stable in inert, dry conditions but can be sensitive to moisture and oxygen, which may lead to the oxidation of Cu(I) to Cu(II) and potential structural rearrangement. The study of these complexes in solution is critical for their application in homogeneous catalysis, where the dynamic behavior of the catalyst can influence its activity and selectivity. iau.ir
Table 4: Summary of Dynamic Investigations in DABCO-CuCl Systems
| Phase | Phenomenon | Investigative Technique(s) | Key Findings |
|---|---|---|---|
| Solid-State | Phase Transitions | Variable-Temperature XRD, DSC, Solid-State NMR | Reversible order-disorder transitions related to the motion of the DABCO ligand are observed. ebi.ac.uk |
| Luminescence Thermochromism | Photoluminescence Spectroscopy | Emission wavelength shifts with temperature, indicating changes in the electronic structure and/or internuclear distances. researchgate.net | |
| Ligand Rotation (Molecular Rotors) | Solid-State NMR (T₁ Relaxometry), DFT | DABCO can exhibit very low barriers to rotation within a crystal lattice. ebi.ac.uk | |
| Solution-Phase | Ligand Exchange/Binding | Solution NMR (Titration) | Characterizes the equilibrium and kinetics of DABCO binding to copper centers. |
| Host-Guest Dynamics | ¹H NMR | Fast tumbling and rotation of DABCO when encapsulated within larger supramolecular structures. researchgate.net | |
| Structural Stability | UV-Vis, NMR | Monitoring changes over time to assess stability against solvents, oxygen, and moisture. mdpi.com |
Catalytic Applications and Mechanistic Investigations of Dabco Cucl Complexes
Oxidative Transformations
The DABCO(R)-CuCl complex is a versatile catalyst in a variety of oxidative transformations. Its applications range from the aerobic oxidation of alcohols to C-O cross-coupling reactions.
Aerobic Oxidation of Alcohols to Carbonyl Compounds
A notable application of the DABCO-CuCl complex is in the aerobic oxidation of alcohols to their corresponding carbonyl compounds. This process is significant for its use of molecular oxygen as a green and readily available oxidant.
The DABCO-CuCl catalytic system demonstrates high chemoselectivity in the oxidation of alcohols. It can effectively distinguish between primary and secondary alcohols, allowing for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. researchgate.netacs.org This selectivity is a key advantage, as the oxidation of primary aliphatic alcohols to aldehydes is a synthetically important yet challenging transformation due to the reactivity of the aldehyde products. acs.org
The substrate scope of this catalytic system is broad, encompassing primary and secondary benzylic, allylic, and aliphatic alcohols. researchgate.netacs.org Research has shown that the combination of CuCl, DABCO, and a co-catalyst like TEMPO is effective for converting a wide range of alcohols into the corresponding aldehydes and ketones. researchgate.net The system is compatible with various functional groups, including those containing heteroatoms like nitrogen, oxygen, and sulfur, which can often inhibit other metal-based catalysts. acs.org
Interactive Table: Substrate Scope in DABCO-CuCl Catalyzed Aerobic Oxidation of Alcohols.
| Substrate | Product | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | CuCl/DABCO/TEMPO | Toluene (B28343), 100 °C, Air | High | mdpi.com |
| Allyl alcohol | Acrolein | CuCl/DABCO/TEMPO | Nitromethane, RT, O₂ | Good | researchgate.net |
| 1-Octanol | Octanal | (bpy)CuI/TEMPO/NMI | Acetonitrile (B52724), RT, Air | 95 | acs.org |
| Cinnamyl alcohol | Cinnamaldehyde | CuCl/DABCO/TEMPO | Nitromethane, RT, O₂ | 98 | researchgate.net |
Note: Yields and conditions can vary based on the specific co-catalyst and solvent system used.
The efficiency of the DABCO-CuCl catalyzed oxidation of alcohols is significantly enhanced by the presence of co-catalysts, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives like 4-hydroxy-TEMPO (4-HO-TEMPO). rhhz.net This cooperative catalysis between the copper complex and the nitroxyl (B88944) radical is crucial for the high yields and selectivity observed. researchgate.netnih.gov Molecular oxygen serves as the terminal oxidant in these reactions, making the process environmentally benign as water is the only byproduct. rhhz.net
The combination of CuCl/DABCO/4-HO-TEMPO has been reported as a highly practical system for the synthesis of nitriles from alcohols and aqueous ammonia, using air as the oxidant at room temperature. rhhz.net The use of 4-HO-TEMPO is often favored as it is less expensive and can be more active than TEMPO in certain aerobic oxidation reactions. rhhz.net The synergistic effect between the catalyst components allows for the efficient conversion of a broad range of alcohols under mild conditions. nih.govresearchgate.net
The mechanism of alcohol oxidation catalyzed by Cu/TEMPO systems involves a complex interplay of radical intermediates and the redox cycling of copper between its Cu(I) and Cu(II) oxidation states. rsc.orgnih.gov While the precise mechanism can vary depending on the specific ligands and reaction conditions, a general pathway has been proposed.
The catalytic cycle is thought to involve two main stages: catalyst oxidation and substrate oxidation. researchgate.net In the catalyst oxidation step, the Cu(I) species is oxidized by molecular oxygen to a Cu(II) species. researchgate.net This is a critical step, and its rate can be the turnover-limiting step in the oxidation of certain alcohols, such as benzylic alcohols. researchgate.net
The substrate oxidation stage involves the reaction of the alcohol with the Cu(II)-nitroxyl radical complex. researchgate.net This leads to the formation of a Cu(II)-alkoxide intermediate. researchgate.net Subsequent steps, which may involve hydrogen atom abstraction or other pathways, result in the formation of the carbonyl product and the regeneration of the active catalytic species. mdpi.comnih.gov The involvement of radical intermediates, specifically the nitroxyl radical of TEMPO, is a key feature of this catalytic system. nih.gov
Kinetic studies and the measurement of deuterium (B1214612) isotope effects have provided valuable insights into the mechanism of alcohol oxidation catalyzed by copper/TEMPO systems. mdpi.comresearchgate.net These studies help to identify the rate-determining steps and the nature of the bond-breaking processes.
Deuterium kinetic isotope effect (KIE) studies, where the hydrogen on the alcohol's carbinol carbon is replaced with deuterium, have shown large KIE values for both aromatic and aliphatic alcohols. mdpi.com This indicates that the cleavage of the C-H bond is a significant step in the reaction mechanism. mdpi.com However, the observation that the C-H cleavage step is not always the sole turnover-limiting step for all substrates highlights the complexity of the reaction pathway. mdpi.com The interpretation of solvent isotope effects, by replacing H₂O with D₂O, can also provide information about the role of proton transfers in the mechanism. nih.govsemanticscholar.org
C-O Cross-Coupling Reactions
While more commonly known for C-C and C-N bond formation, copper catalysts, including those involving DABCO as a ligand, have also been utilized in C-O cross-coupling reactions. longdom.org These reactions are important for the synthesis of diaryl ethers, which are prevalent in many natural products and pharmaceuticals.
The use of DABCO as a ligand in copper-catalyzed cross-coupling reactions can influence the reaction's efficiency and substrate scope. longdom.org For instance, in Chan-Lam coupling reactions, the steric hindrance of the DABCO catalyst system can play a crucial role in determining the regioselectivity of the reaction. thieme-connect.de While the primary focus of DABCO-CuCl has been on oxidation and other coupling reactions, its potential in facilitating C-O bond formation highlights the versatility of this catalytic system. longdom.orgthieme-connect.de
Enantioselective Catalysis in C-O Coupling Processes
While the specific "DABCO(R)-CuCl complex, 97%" is not extensively detailed for enantioselective C-O coupling in the available literature, the principles of copper-catalyzed asymmetric reactions provide a framework for its potential applications. A notable study in this area involves a visible-light-induced, copper-catalyzed asymmetric three-component photo-ATRA-type reaction of alkenes with oxime esters and carboxylic acids. chemrxiv.org This process achieves a highly enantioselective intermolecular C-O cross-coupling between sp3-hybridized carbon radicals and carboxylic acids. chemrxiv.org The success of this reaction, yielding products with up to 97% enantiomeric excess, is attributed to an aryl π-bond-engaged [σ + π]-copper complex. chemrxiv.org This highlights the potential for creating chiral environments around a copper center to induce high enantioselectivity in C-O bond formation. The study demonstrated broad substrate scope and high functional group tolerance, suggesting a versatile platform for constructing benzylic C-O bonds. chemrxiv.org A linear relationship observed between the enantiopurity of the product and the chiral bisoxazoline ligand used indicates that a 1:1 complex of the copper catalyst and the chiral ligand is the active species responsible for enantio-induction. chemrxiv.org
Mechanistic Insights into Radical C-O Bond Formation
Mechanistic studies of copper-catalyzed C-O bond formation increasingly point towards the involvement of radical intermediates. In the context of the aforementioned three-component photo-ATRA-type reaction, experimental and computational studies provide insights into the mechanism. chemrxiv.org The process is initiated by visible light, which excites a copper complex, leading to the generation of radical species. The enantioselectivity of the C-O cross-coupling is achieved through the interaction of the incipient sp3-hybridized carbon radical with a chiral copper-carboxylate complex. chemrxiv.org
In a different system, the copper-catalyzed aerobic radical C-C bond cleavage of N-H ketimines also sheds light on radical C-O bond formation pathways. nih.gov In this reaction, a single-electron oxidation of the N-H ketimine by a Cu(II) species generates an iminyl radical. nih.gov This radical can undergo fragmentation to produce a carbon radical, which then reacts with molecular oxygen to form a peroxy radical. nih.gov This peroxy radical is subsequently reduced by a Cu(I) species in a Fenton-type mechanism to an alkoxy radical, which can then undergo further reactions to form C-O bonds. nih.gov The presence of DABCO in such systems can influence the stability and reactivity of the copper species and radical intermediates. beilstein-journals.org
Selective Hydrocarbon Oxygenation
The selective oxidation of hydrocarbons to valuable oxygenated products is a significant area where DABCO-CuCl complexes have shown promise. These systems can activate otherwise inert C-H bonds under relatively mild conditions.
One approach involves the use of a CuCl/DABCO/4-HO-TEMPO catalyst system for the aerobic oxidative synthesis of heterocycles, which inherently involves the selective oxidation of C-H bonds. nih.gov This system utilizes oxygen as the terminal oxidant. nih.gov
Another strategy employs N-hydroxyphthalimide (NHPI) in conjunction with a copper catalyst for the aerobic oxidation of benzylic C-H bonds. For instance, the oxidation of toluene to benzoic acid has been achieved using a modified NHPI and CuCl2. nih.gov The mechanism is believed to involve the formation of a phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from the benzylic position to initiate the oxidation cascade. The role of the copper catalyst is to facilitate the regeneration of the PINO radical from NHPI using molecular oxygen. nih.gov While this specific example uses CuCl2, the fundamental principle of copper-catalyzed radical generation for C-H activation is applicable to CuCl systems as well.
The following table summarizes the key components and outcomes of selected copper-catalyzed selective hydrocarbon oxygenation reactions.
| Catalyst System | Substrate | Product | Oxidant | Key Features | Reference |
| CuCl/DABCO/4-HO-TEMPO | 2-aminobenzylamines/alcohols + aldehydes | Quinolines/4H-3,1-benzoxazines | O2 | One-pot synthesis of heterocycles | nih.gov |
| Modified NHPI/CuCl2 | Toluene | Benzoic Acid | O2 | Selective oxidation of benzylic C-H | nih.gov |
| Cu(acac)2/NHPI | Cumene | Cumene hydroperoxide/Acetophenone | O2 | Radical-mediated oxidation | nih.gov |
Table 2: Examples of Copper-Catalyzed Selective Hydrocarbon Oxygenation Reactions
C-N Bond Formation and Cleavage Reactions
Synthesis of Piperazine (B1678402) Derivatives via DABCO C-N Bond Cleavage
The rigid, cage-like structure of DABCO can be strategically cleaved to access valuable piperazine derivatives. This transformation represents an atom-economical approach to synthesizing this important heterocyclic motif found in many pharmaceuticals. researchgate.net
Copper(I)-Catalyzed Cleavage of DABCO Quaternary Salts
A successful strategy for the synthesis of N-alkyl-N'-aryl-piperazines involves a one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides, catalyzed by a copper(I) salt. nih.gov This reaction is typically carried out in the presence of a catalytic amount of copper(I) iodide (CuI) and a base such as potassium tert-butoxide (KOtBu) in a solvent like DMSO. nih.gov The process is believed to proceed through the in-situ formation of a DABCO quaternary salt, which then undergoes copper-catalyzed C-N bond cleavage and subsequent C-N bond formation with the aryl halide. nih.gov A similar protocol using CuCl and lithium tert-butoxide (t-BuOLi) in N-methyl-2-pyrrolidone (NMP) has also been developed for the synthesis of N-alkyl-N'-(hetero)aryl piperazines from alkyl chlorides and aryl/heteroaryl triflates. nih.gov This methodology has proven effective for a range of substrates, affording unsymmetrical piperazines in high yields. nih.gov
The table below provides examples of unsymmetrical piperazines synthesized via this copper-catalyzed DABCO C-N bond cleavage.
| Alkyl Halide/Triflate | Aryl Halide/Triflate | Catalyst System | Base | Product | Yield (%) | Reference |
| Alkyl chlorides/bromides | Aryl bromides/iodides | CuI (5 mol%) | KOtBu | N-alkyl-N'-aryl-piperazines | High to excellent | nih.gov |
| Alkyl chlorides | Aryl/heteroaryl triflates | CuCl (5 mol%) | t-BuOLi | N-alkyl-N'-(hetero)aryl piperazines | 73-93 | nih.gov |
Table 3: Synthesis of Unsymmetrical Piperazines via Copper-Catalyzed DABCO Cleavage
Proposed Mechanisms Involving Cu(I) and Cu(III) Intermediates
The mechanism for the copper(I)-catalyzed synthesis of N-alkyl-N'-aryl-piperazines from DABCO is proposed to involve a catalytic cycle with both Cu(I) and Cu(III) intermediates. nih.gov The reaction is thought to initiate with the formation of a DABCO quaternary salt from the reaction of DABCO with an alkyl halide. nih.gov This salt then coordinates to the Cu(I) catalyst through the unquaternized nitrogen atom. nih.gov
The subsequent key step is the oxidative addition of the aryl halide to this Cu(I) complex, which forms a Cu(III) intermediate. nih.gov This is followed by reductive elimination from the Cu(III) center, which leads to the formation of a new C-N bond and an ammonium (B1175870) salt intermediate. nih.gov Finally, a base-mediated Hofmann elimination results in the cleavage of a C-N bond within the DABCO framework, opening the cage structure to form the piperazine ring and regenerate the catalytically active species. nih.gov This mechanistic pathway highlights the ability of the copper catalyst to cycle between the +1 and +3 oxidation states to facilitate both the C-N bond formation and the crucial C-N bond cleavage steps.
Oxidative C-N Coupling Reactions (e.g., Amidation of Alkanes, Desulfurization)
The DABCO-CuCl complex has demonstrated its utility as a catalyst in oxidative C-N coupling reactions, a significant transformation in organic synthesis for the formation of nitrogen-containing compounds. These reactions often proceed through the direct activation of C-H bonds, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials. researchgate.netacs.org
Amidation of Alkanes:
A notable application of copper catalysis is the dehydrogenative amidation of unactivated C-H bonds in alkanes. While many studies focus on various copper sources and ligands, the principle of using a copper catalyst with an oxidant to couple amides with alkanes is well-established. For instance, a copper-organic framework, Cu₂(BDC)₂DABCO, has been successfully employed as a recyclable heterogeneous catalyst for the C-N coupling reaction between benzamide (B126) and cyclohexane. researchgate.net Under optimized conditions, this reaction achieved a 94% yield of N-cyclohexylbenzamide. researchgate.net The catalyst proved to be truly heterogeneous and could be reused for at least four cycles without a significant drop in its catalytic performance. researchgate.net
The general mechanism for such reactions is proposed to involve the generation of radicals from an oxidant, which then abstract a hydrogen atom from the alkane to form an alkyl radical. This radical subsequently reacts at the copper center with the amide to form the C-N bond. nih.gov Studies on the amidation of light alkanes like ethane (B1197151) have shown that a CuI-phenanthroline system can yield N-ethyl benzamide, highlighting the catalyst's role in activating even strong primary C-H bonds. nih.gov Although not explicitly DABCO-CuCl, these findings underscore the capability of copper-based systems in these challenging transformations.
Table 1: Heterogeneous Catalysis of Amidation of Cyclohexane with Benzamide
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
Desulfurization and C-N Cross-Coupling:
Copper catalysts, including CuCl, are also effective in promoting desulfurization followed by C-N cross-coupling reactions. This approach provides a straightforward synthesis for substituted 2-aminobenzoxazoles and 2,5-disubstituted tetrazole amines. arabjchem.org In these reactions, various copper(I) and copper(II) sources have shown similar catalytic activity. arabjchem.org The process involves the coupling of compounds like thiourea (B124793) derivatives with other substrates, where the copper catalyst facilitates both the removal of the sulfur atom and the formation of the new carbon-nitrogen bond.
Carbon-Carbon Bond Forming Reactions
The DABCO-CuCl complex is a versatile catalyst for various carbon-carbon bond-forming reactions, which are fundamental in constructing the carbon skeletons of complex organic molecules.
Knoevenagel Condensation Reactions
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound, is effectively catalyzed by DABCO and its complexes. While DABCO itself is a well-known organocatalyst for this reaction, its complex with CuCl has also been utilized. rsc.org For instance, in the synthesis of 3-acetylcoumarins via a Knoevenagel condensation, the DABCO-CuCl complex demonstrated excellent catalytic activity, affording the product in high yields (around 95-96%) in water at room temperature. rsc.org This performance was comparable to that of DABCO-based ionic liquids. rsc.org The reaction mechanism involves the activation of the carbonyl group by the catalyst, facilitating the nucleophilic attack by the active methylene compound. rsc.orgnih.gov
Table 2: DABCO-CuCl Catalyzed Knoevenagel Condensation for 3-Acetylcoumarin Synthesis
| Catalyst | Reactants | Solvent | Time (min) | Yield (%) | Reference |
|---|
Michael Addition Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key C-C bond-forming reaction where copper catalysts, often in conjunction with ligands like DABCO, play a significant role. Copper(I) complexes generated in situ from CuCl and a ligand can efficiently promote the aza-Michael addition of aromatic amines and aza-heterocycles to α,β-unsaturated olefins. organic-chemistry.org While this specific study used phosphine (B1218219) or imidazolium (B1220033) salt ligands, the principle extends to other nitrogen-based ligands like DABCO. organic-chemistry.org DABCO has been shown to catalyze Michael addition reactions of ketones and aldehydes to nitroolefins. jchemlett.com Furthermore, DABCO is an effective catalyst in cross-dehydrogenative coupling (CDC) reactions that can be integrated with a Michael or Morita-Baylis-Hillman (MBH) type reaction, where a reasonable yield was obtained using 5 mol % CuBr and 10 mol % DABCO. nih.gov
Biginelli Reactions
The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones, which are of significant pharmaceutical interest. While various Lewis and Brønsted acids are used as catalysts, copper salts like CuCl₂ have been employed. nih.govresearchgate.net Research has also explored the use of DABCO as a catalyst for the Biginelli reaction, leading to good antimicrobial activities of the synthesized tetrahydropyrimidines. nih.gov Although direct reports on the synergistic use of a pre-formed DABCO-CuCl complex are less common, the individual catalytic activities of both CuCl and DABCO in this reaction suggest its potential as an effective catalytic system. nih.govresearchgate.net The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. bohrium.com
Synthesis of Thiazolidine-2-thiones
A notable application of DABCO catalysis, which can be conceptually linked to copper-catalyzed processes, is the synthesis of 1,3-thiazolidine-2-thione scaffolds. A base-catalyzed protocol using DABCO has been developed for the construction of these heterocycles from carbon disulfide and α-tertiary propargylamines. uoa.grsciprofiles.com This reaction proceeds with low catalyst loading at ambient temperatures. uoa.grsciprofiles.com Interestingly, related one-pot syntheses of thiazolidin-2-imines utilize copper catalysts (like CuCl₂) to first form the propargylamine (B41283) intermediate, which then cyclizes. acs.org This highlights the complementary roles that copper and DABCO can play in the synthesis of such sulfur- and nitrogen-containing heterocyclic compounds.
Other Catalytic Applications
Beyond the specific C-N and C-C bond-forming reactions detailed above, the DABCO-CuCl complex and related systems are employed in a variety of other catalytic transformations.
A prominent example is the aerobic oxidative synthesis of heterocycles. The CuCl/DABCO/4-HO-TEMPO catalytic system has been successfully applied to the one-pot synthesis of 2-substituted quinazolines and 4H-3,1-benzoxazines. acs.org This reaction utilizes molecular oxygen as the terminal oxidant and proceeds by coupling aldehydes with 2-aminobenzylamines or 2-aminobenzyl alcohols, respectively. acs.org This was the first reported use of the Cu/N-ligand/4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy system for the aerobic oxidative synthesis of such heterocycles.
The DABCO-CuCl complex also serves as a novel and efficient catalyst for the one-pot, multi-component synthesis of 2-amino-4H-pyran derivatives in aqueous media. echemcom.com These compounds are synthesized from the reaction of various aldehydes, malononitrile, and dimedone. The use of the DABCO-CuCl catalyst in water leads to high yields and short reaction times, and the catalyst can be recovered and reused. echemcom.com
Furthermore, the DABCO-copper(I) chloride complex, in conjunction with TEMPO, is an efficient catalyst for the selective aerobic oxidation of benzylic and allylic alcohols to their corresponding carbonyl compounds. researchgate.net This reaction uses molecular oxygen as the ultimate oxidant at room temperature, with water as the only byproduct. researchgate.net
Table 3: Overview of Other Catalytic Applications of DABCO-CuCl Systems
| Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|
| Aerobic Oxidative Synthesis | Aldehydes, 2-Aminobenzylamines | 2-Substituted Quinazolines | One-pot, uses O₂, CuCl/DABCO/4-HO-TEMPO catalyst | acs.org |
| Multi-component Synthesis | Aldehydes, Malononitrile, Dimedone | 2-Amino-4H-pyran derivatives | Aqueous media, recyclable catalyst, high yields | echemcom.com |
Role in Organozinc Reagent Preparation
The complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and copper(I) chloride (CuCl) serves as a notable catalytic system in various organic transformations, including the preparation of organozinc reagents. While DABCO itself is recognized as a versatile organocatalyst and base in numerous reactions, its complex with CuCl introduces unique catalytic activities. researchgate.netdbuniversity.ac.inrsc.org
Historically, the synthesis of organozinc reagents presented challenges due to their often pyrophoric nature and the generation of byproducts. sigmaaldrich.com A significant advancement in this area involves the use of zinc methoxide (B1231860) (Zn(OMe)₂) as a precursor for generating reactive and selective organozinc reagents under salt-free conditions. sigmaaldrich.com This method addresses the issue of byproduct solubility, allowing for their removal through simple filtration or centrifugation before the subsequent organic transformation. sigmaaldrich.com
The DABCO-CuCl complex, in a different catalytic capacity, is utilized in oxidation reactions. For instance, a catalyst system comprising DABCO-CuCl, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and molecular oxygen as the oxidant facilitates the mild oxidation of alcohols, with water being the only byproduct. sigmaaldrich.com This highlights the versatility of the DABCO-CuCl system in different types of organic reactions.
In the broader context of organozinc chemistry, these reagents are valued for their high functional group tolerance and reactivity in cross-coupling reactions without producing toxic byproducts. uni-muenchen.de The formation of organozinc compounds is often achieved through the direct insertion of zinc into organic halides. uni-muenchen.de The reactivity of these reagents can be further enhanced through transmetalation to other metals, such as copper or palladium, for use in various coupling reactions. uni-muenchen.de
The preparation of organozinc reagents can be influenced by various activating agents and reaction conditions. For example, lithium chloride (LiCl) has been shown to be an effective activating agent for the synthesis of organozinc reagents from unactivated aryl iodides in tetrahydrofuran (B95107) (THF), enabling reactions at lower temperatures. nih.gov The specific role of the DABCO-CuCl complex is more directly observed in catalytic cycles involving copper, such as in conjugate addition reactions where organozinc compounds are key nucleophiles. researchgate.net
The following table provides examples of transformations where organozinc reagents, prepared through various methods, are utilized.
Table 1: Examples of Reactions Utilizing Organozinc Reagents
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Enantioselective Addition | Organozinc reagent, Imine | Catalytic System | Chiral Amine | sigmaaldrich.com |
| Conjugate Addition | Organozinc reagent, α,β-Unsaturated Ketone | Copper catalyst | 1,4-Addition Product | researchgate.net |
| Addition to Aldehydes | Organozinc reagent, Aldehyde | - | Secondary Alcohol | sigmaaldrich.com |
| Addition to β-Nitrostyrene | Organozinc reagent, β-Nitrostyrene | - | Functionalized Alkane | sigmaaldrich.com |
| Cross-Coupling | Vinyl Iodide, Ethylzinc Bromide | Palladium catalyst | Coupled Alkene |
While the direct catalytic role of the DABCO-CuCl complex in the initial preparation of the organozinc reagent itself from a zinc precursor and an organic halide is not extensively detailed in the provided context, its utility in subsequent copper-catalyzed reactions involving these organozinc reagents is a key area of its application. The complex participates in the catalytic cycle of these transformations, facilitating the transfer of the organic group from zinc to the substrate.
Theoretical and Computational Investigations of Dabco Cucl Complex Catalysis
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions catalyzed by copper and DABCO. These studies map out the potential energy surfaces of reactions, identifying intermediates and transition states, which allows for a detailed understanding of the reaction pathway.
In the context of CuCl-catalyzed reactions, DFT calculations have revealed that the catalyst's structure in solution is crucial for its activity. Theoretical investigations show that in solution, CuCl predominantly exists as a dimer, (CuCl)₂. ecnu.edu.cnmdpi.com This dimeric species is often the true catalyst that enters the catalytic cycle. For instance, in the C(sp²)-H bond functionalization of naphthols with α-diazoesters, DFT calculations demonstrated that the reaction proceeds through the insertion of a bimetallic copper carbene, formed from the (CuCl)₂ dimer, into the C-H bond of the naphthol. mdpi.com
Mechanistic studies on DABCO-catalyzed reactions also heavily rely on DFT. For the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide, DFT calculations were used to map the Gibbs free energy profile. acs.orgnih.gov The calculations revealed a stepwise mechanism involving:
Nucleophilic attack of the propargylamine (B41283) on carbon disulfide to form a zwitterion.
Proton abstraction from the nitrogen by DABCO, which involves a low energy barrier. acs.org
A rate-determining C-S bond formation step (TS3), followed by a barrierless proton transfer from the protonated DABCO to form the final product. acs.org
These computational findings can identify the rate-limiting step of a reaction. In the aforementioned thiazolidine-2-thione synthesis, the C-S bond formation was identified as the step with the highest activation energy. acs.org Similarly, in a CuCl₂ mediated synthesis of oxindoles, DFT studies pinpointed the intramolecular radical cyclization of an amidyl radical as the rate-limiting step. rsc.org In some complex, multi-stage reactions, DFT can help dissect the role of each component. For an N-heterocyclic carbene (NHC)-catalyzed intramolecular α-oxygenation of amines where DABCO was used as a base, DFT computations supported a two-stage domino mechanism, clarifying the distinct roles of the NHC catalyst and the base. chinesechemsoc.org
The table below presents a summary of computationally determined energy barriers for different reactions involving these catalytic components, illustrating the quantitative power of DFT in mechanistic analysis.
| Reaction | Catalytic System | Key Mechanistic Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C(sp²)-H Functionalization of Naphthol | (CuCl)₂ | Ortho-substituted electrophilic addition (1-TS-o1) | 11.9 | mdpi.com |
| C(sp²)-H Functionalization of Naphthol | (CuCl)₂ | Para-substituted electrophilic addition (1-TS-p1) | 12.7 | mdpi.com |
| Thiazolidine-2-thione Synthesis | DABCO | Initial C-S bond formation (TS1) | ~15.9 (0.69 eV) | acs.org |
| Thiazolidine-2-thione Synthesis | DABCO | Ring closure (TS3) | ~16.6 (0.72 eV) | acs.org |
| Aldehyde C-H Activation (HAT) | DABCO Radical Cation | H-atom abstraction from isovaleraldehyde | 16.9 | beilstein-journals.org |
Electronic Structure Analysis of Active Catalytic Species
Understanding the electronic structure of the catalyst is fundamental to explaining its reactivity. A comprehensive theoretical investigation into the electronic structures of CuCl and CuCl₂ in solution revealed that their most stable forms differ significantly. ecnu.edu.cn While CuCl₂ is most stable as a monomer, CuCl preferentially forms a dimer. ecnu.edu.cn Analysis of the molecular orbitals (MOs) and Natural Bond Orbitals (NBOs) showed that the stability of the flag-shaped (CuCl)₂ dimer arises from favorable orbital interactions. ecnu.edu.cn This dimeric structure is key to its catalytic role in reactions involving diazo compounds, where it forms a stable bimetallic carbene species, unlike the monometallic carbene generated from monomeric CuCl₂. ecnu.edu.cn
Molecular Dynamics Simulations of Catalyst-Substrate Interactions
While DFT is excellent for studying static points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic evolution of a system over time. concord.orgmdpi.com MD simulations model the motions of atoms and molecules, allowing for the observation of complex processes like catalyst-substrate binding, conformational changes, and solvent effects. mdpi.comnih.gov
For catalytic systems, MD simulations can be used to:
Explore Catalyst-Substrate Binding: MD can simulate the process of a substrate molecule approaching and binding to the active site of the DABCO-CuCl complex. This can reveal the preferred binding modes and orientations that precede the chemical reaction.
Simulate Reaction Dynamics: Using reactive force fields like ReaxFF, MD simulations can model bond breaking and formation, providing a dynamic picture of the entire reaction pathway. mdpi.com This approach has been used to study complex reactions like the oxidation of methane (B114726) on palladium catalyst surfaces. mdpi.com
Investigate Conformational Changes: The flexibility of the DABCO ligand and its interaction with the copper center and substrates can lead to important conformational changes during the catalytic cycle. MD simulations are well-suited to study these dynamic structural rearrangements. nih.gov
Analyze Solvent Effects: The solvent can play a crucial role in catalysis. MD simulations explicitly include solvent molecules, allowing for the study of how the solvent shell around the catalyst-substrate complex influences reactivity.
Although specific MD simulation studies focusing exclusively on the DABCO-CuCl complex are not widespread, the methodologies are well-established. For instance, ab initio molecular dynamics (AIMD), which combines DFT with molecular dynamics, has been used to investigate the oxidation of water over cobalt oxide catalysts, providing atomic-level detail of the catalytic process. mdpi.com Such approaches could be powerfully applied to the DABCO-CuCl system to understand the dynamic interactions with substrates and the role of the solvent in mediating the reaction.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
A major goal of computational catalysis is to predict how a catalyst will behave, including its reactivity and selectivity, before running an experiment. ucf.edu Computational models have proven highly effective in predicting the outcomes of reactions involving DABCO and copper catalysts.
Reactivity: Theoretical calculations can predict reactivity trends that correlate with experimental findings. In a study of DABCO-catalyzed synthesis, DFT calculations were used to construct a Hammett plot by examining the effect of different electron-donating and electron-withdrawing substituents on the reaction rate. acs.org The excellent agreement between the computationally derived and experimentally determined trends validated the proposed mechanism and demonstrated the predictive power of the model. acs.org
Regioselectivity: Many reactions can yield multiple constitutional isomers (regioisomers). DFT calculations can predict the major product by comparing the activation energies of the transition states leading to each possible regioisomer. The pathway with the lower energy barrier will be kinetically favored. For the CuCl-catalyzed functionalization of naphthol, DFT calculations showed that the transition state leading to the ortho-substituted product was 0.8 kcal/mol lower in energy than the transition state for para-substitution, correctly predicting the observed ortho-selectivity. mdpi.com This selectivity was attributed to stabilizing hydrogen bond interactions between the naphthol's hydroxyl group and a chlorine atom on the catalyst in the ortho transition state. mdpi.com
Stereoselectivity: Computational studies can also explain and predict the formation of specific stereoisomers (e.g., E/Z isomers). In the DABCO-catalyzed synthesis of 5-alkenyl-thiazolidine-2-thiones, computational analysis revealed the origins of the observed E/Z stereoselectivity. acs.org The calculations showed that the reaction could proceed via two different pathways after the initial steps: a stepwise mechanism leading to the Z-isomer and a concerted mechanism leading to the E-isomer. acs.org By comparing the energy barriers of the respective transition states (TS3 vs. TS3*), the model could predict which isomer would be preferentially formed under the reaction conditions. acs.org This predictive capability is crucial for designing catalysts that can deliver a single, desired product with high selectivity. ethz.ch
Advanced Research Directions and Future Perspectives
Development of Heterogeneous Catalytic Systems Based on DABCO-CuCl
While the homogeneous DABCO-CuCl complex demonstrates high efficacy, the development of heterogeneous versions is a significant area of research aimed at improving catalyst recyclability and simplifying product purification. A notable approach involves the immobilization of the DABCO-CuCl complex onto solid supports. For instance, DABCO-functionalized silica-supported Cu(I) complexes have been successfully prepared. This method typically involves immobilizing Cu(II) ions onto a silica (B1680970) matrix, followed by a reduction to the active Cu(I) state. These heterogeneous catalysts have shown excellent recyclability, maintaining their activity over multiple reaction cycles. rsc.org
Another strategy involves the creation of magnetic nanocatalysts. By modifying a magnetic core, such as Fe3O4, with DABCO, a recyclable catalyst can be synthesized. nih.gov This approach combines the catalytic activity of the DABCO-CuCl moiety with the ease of separation afforded by the magnetic core, aligning with the principles of green chemistry. nih.gov The development of such robust and reusable catalytic systems is crucial for their large-scale industrial application.
Design of Novel Ligand Architectures for Tunable Reactivity and Selectivity
The reactivity and selectivity of the DABCO-CuCl catalyst are intrinsically linked to the structure of the ligands coordinating the copper center. While DABCO itself is an effective ligand, researchers are exploring novel ligand architectures to fine-tune the catalyst's performance for specific applications. The goal is to design ligands that can modulate the electronic and steric properties of the copper center, thereby controlling its catalytic activity.
For example, the use of substituted DABCO derivatives or the incorporation of additional coordinating groups can influence the catalyst's interaction with substrates and enhance selectivity. Research into binuclear copper complexes with elaborate ligand frameworks, such as those derived from dipinodiazafluorene, has shown that the ligand structure significantly impacts the geometry and magnetic properties of the copper centers, which in turn affects their catalytic behavior in oxidation reactions. nih.gov The synthesis of one-dimensional coordination polymers and tetranuclear ladder complexes with pyrimidine-based phosphine (B1218219) ligands demonstrates how varying the ligand can lead to diverse structural motifs with distinct properties. acs.org The strategic design of these complex ligand systems opens up possibilities for creating highly specialized and efficient catalysts.
Exploration of Photocatalytic Applications and Light-Induced Homolysis
The intersection of DABCO-CuCl catalysis with photochemistry presents a promising frontier. The ability of copper complexes to participate in photoinduced electron transfer processes makes them attractive candidates for photocatalysis. Research has shown that electron donor-acceptor (EDA) complexes can be formed between DABCO and certain substrates, which upon photoactivation, can generate radical species. nih.gov
For instance, the photocatalytic generation of aryl radicals from arylthianthrenium salts has been achieved through the formation of an EDA complex with DABCO under visible light irradiation. nih.gov While this specific example doesn't directly involve the CuCl component, it highlights the potential of DABCO in photoredox catalysis. The introduction of CuCl could further modulate the redox properties of the system and open new reaction pathways. The exploration of light-induced homolysis of bonds within the coordination sphere of the DABCO-CuCl complex could lead to novel catalytic cycles for a variety of organic transformations. thieme-connect.com Covalent organic frameworks (COFs) are also being explored as platforms for photocatalysis, and the incorporation of DABCO or related structures into these materials could lead to new photocatalytic systems. rsc.org
Integration of DABCO-CuCl Catalysis in Flow Chemistry and Continuous Processes
Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgscispace.com The integration of DABCO-CuCl catalysis into continuous flow systems is a key area for future development. This transition requires robust catalysts, often in a heterogeneous form, that can withstand the continuous flow of reactants without significant deactivation or leaching.
The development of immobilized DABCO-CuCl catalysts, as discussed in section 5.1, is a critical step towards their application in flow reactors. These solid-supported catalysts can be packed into columns or cartridges, allowing for a continuous stream of reactants to be passed over them, facilitating efficient conversion and easy separation of the product. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to optimized reaction conditions and higher yields. beilstein-journals.org
Bio-inspired and Biomimetic Catalysis with Copper-DABCO Scaffolds
Nature utilizes copper-containing enzymes to perform a wide range of complex chemical transformations with remarkable efficiency and selectivity. nih.gov Drawing inspiration from these biological systems, researchers are designing bio-inspired and biomimetic catalysts using copper-DABCO scaffolds. The aim is to mimic the structure and function of the active sites of metalloenzymes to develop highly active and selective synthetic catalysts. chinesechemsoc.orgacs.org
One approach involves the use of metal-organic frameworks (MOFs) that can house active copper species in an environment that mimics the protein scaffold of an enzyme. chinesechemsoc.orgberkeley.edu By incorporating ligands that resemble the coordinating residues found in enzymes, such as histidine, it is possible to create a microenvironment around the copper center that promotes specific catalytic reactions. berkeley.edu For example, MOFs have been designed to mimic particulate methane (B114726) monooxygenase (pMMO), an enzyme that selectively oxidizes methane to methanol, by installing imidazole-containing ligands for Cu(I) metalation. berkeley.edu The rigid and porous nature of these frameworks can also impart stability and size-selectivity to the catalyst. acs.org
Advanced Spectroscopic Techniques for In Operando Mechanistic Studies
A deep understanding of the reaction mechanism is crucial for the rational design of improved catalysts. Advanced spectroscopic techniques applied under reaction conditions (in operando studies) provide invaluable insights into the structure and behavior of the catalyst during the catalytic cycle. mdpi.comnih.gov These techniques allow researchers to observe the formation of transient intermediates and identify the rate-determining steps of a reaction.
Techniques such as X-ray absorption spectroscopy (XAS), electron paramagnetic resonance (EPR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy can be used to probe the oxidation state, coordination environment, and the nature of species adsorbed on the catalyst surface. mdpi.comresearchgate.net For example, in operando XAS and EPR have been used to provide evidence for single-electron redox processes in copper catalysis. researchgate.net Correlating these spectroscopic observations with kinetic data allows for the elucidation of detailed reaction mechanisms, which is essential for optimizing catalyst performance and developing new catalytic systems. nih.govacs.org
Green Chemistry Aspects and Sustainability in DABCO-CuCl Catalysis
The principles of green chemistry are increasingly guiding the development of new chemical processes. mdpi-res.com DABCO-CuCl catalysis aligns well with these principles in several ways. Copper is an earth-abundant and relatively non-toxic metal, making it a more sustainable choice than precious metals like palladium or platinum. researchgate.net Furthermore, DABCO itself is a readily available and inexpensive organic compound. researchgate.net
Q & A
Basic: What are the optimal synthetic methods for preparing the DABCO-CuCl complex with high purity?
Answer:
The DABCO-CuCl complex can be synthesized via in situ electrochemical oxidation of Cu(0) in the presence of DABCO and dichloromethane (DCM), where DABCO releases chloride ions necessary for CuCl formation . Alternatively, heterogeneous catalysts like DABCO-functionalized silica-supported Cu(I) complexes are prepared by immobilizing Cu(II) ions on silica matrices, followed by reduction to Cu(I) using NaI under aerobic conditions. This method ensures high purity (97%) and recyclability . For homogeneous systems, combining CuCl with DABCO and 4-HO-TEMPO in aerobic conditions enables efficient catalytic cycles, as demonstrated in alcohol oxidation reactions .
Advanced: How can researchers resolve contradictions in catalytic activity when using different copper salts (e.g., CuCl vs. CuBr₂)?
Answer:
Contradictions arise due to variations in ligand exchange kinetics , redox potentials , and solubility of copper salts. For example, CuCl shows higher reactivity in aerobic oxidations compared to CuBr₂ or Cu(OAc)₂ due to its ability to form stable intermediates with DABCO . To address discrepancies:
- Systematically vary reaction parameters (temperature, solvent, ligand ratios).
- Use spectroscopic techniques (e.g., UV-Vis, EPR) to track active species.
- Compare turnover frequencies (TOFs) and characterize intermediates via DFT calculations to identify coordination geometries influencing activity .
Basic: What catalytic applications are enabled by the DABCO-CuCl complex?
Answer:
The complex is widely used in:
- Glaser–Hay coupling : DABCO stabilizes Cu(I) intermediates, enabling alkyne homocoupling with 36–97% yields .
- Aerobic oxidations : CuCl/DABCO/4-HO-TEMPO systems convert alcohols to nitriles at room temperature with 71–97% yields .
- Sonogashira cross-coupling : Heterogeneous DABCO-Cu(I) catalysts facilitate C–C bond formation without palladium, achieving >90% efficiency .
Advanced: How can reaction conditions be optimized for DABCO-CuCl-mediated cross-coupling reactions?
Answer:
Optimization involves:
- Solvent screening : THF at 70°C maximizes selectivity for 4-sulfanylcoumarin synthesis (71–97% yields) .
- Ligand ratios : A 1:2 CuCl:DABCO molar ratio enhances stability in aerobic oxidations .
- Additives : 4 Å molecular sieves improve moisture sensitivity in aminooxygenation reactions .
- Reaction monitoring : Use in situ FT-IR or HPLC to track intermediate formation and adjust parameters dynamically .
Basic: What is the role of DABCO in stabilizing the CuCl complex?
Answer:
DABCO acts as:
- A ligand : Coordinates to Cu(I) via nitrogen lone pairs, forming stable tetrahedral or trigonal planar geometries .
- A chloride source : Reacts with DCM to release Cl⁻, facilitating in situ CuCl formation .
- A base : Deprotonates substrates (e.g., thiophenols) in nucleophilic substitution reactions .
Advanced: How can computational methods (e.g., DFT) provide mechanistic insights into DABCO-CuCl reactivity?
Answer:
- Geometry optimization : DFT calculations reveal preferred coordination modes (e.g., Cu-Cl bond lengths of 2.02–2.10 Å in tetrahedral complexes) .
- Reaction pathways : Simulate intermediates in aerobic oxidations, such as Cu(II)-oxyl radicals stabilized by DABCO .
- Spectroscopic validation : Compare computed vibrational modes (e.g., Cu-N stretches) with experimental FT-IR data to confirm structures .
Basic: What analytical techniques are critical for assessing the purity of the DABCO-CuCl complex?
Answer:
- CHN elemental analysis : Verifies stoichiometry (e.g., C:N:Cl ratios) .
- Spectroscopy : FT-IR confirms Cu-N bonds (450–500 cm⁻¹), while UV-Vis identifies d-d transitions (λ = 300–400 nm) .
- Magnetic susceptibility : μeff = 1.60 BM indicates mononuclear Cu(II) with one unpaired electron .
Advanced: How does the DABCO-CuCl complex maintain stability under varying thermal or solvent conditions?
Answer:
- Thermal stability : TGA shows decomposition above 200°C, attributed to DABCO ligand loss .
- Solvent effects : Chloroform enhances stability by minimizing ligand dissociation compared to polar solvents .
- Reusability : Heterogeneous silica-supported complexes retain >85% activity after 5 cycles due to strong Cu-N coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
